molecular formula C9H10F9I B3321733 1-(Perfluorobutyl)-2-iodopentane CAS No. 1378261-30-3

1-(Perfluorobutyl)-2-iodopentane

Cat. No.: B3321733
CAS No.: 1378261-30-3
M. Wt: 416.07 g/mol
InChI Key: LZDFCOOQYRWHHW-UHFFFAOYSA-N
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Description

1-(Perfluorobutyl)-2-iodopentane is an organofluorine compound that contains both perfluorinated and iodinated functional groups. This compound is part of the broader class of perfluoroalkyl iodides, which are known for their unique chemical properties, including high thermal stability and resistance to chemical reactions. These properties make them valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Perfluorobutyl)-2-iodopentane typically involves the reaction of perfluorobutyl iodide with an appropriate pentane derivative under controlled conditions. One common method involves the use of a supergravity reactor, where the mixed solution of perfluorobutyl iodide and an initiator is reacted with ethylene to form the desired product . The reaction conditions often include elevated temperatures and the presence of a phase transfer catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and efficiency. The use of hypergravity reactors and phase transfer catalysts are common in these methods to enhance reaction rates and product purity . The process is designed to be environmentally friendly, with minimal waste generation and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-(Perfluorobutyl)-2-iodopentane can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide or amine groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Addition Reactions: The perfluorobutyl group can participate in addition reactions with various electrophiles.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide or amines, typically under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution: Formation of perfluorobutyl-substituted pentane derivatives.

    Oxidation: Formation of perfluorobutyl ketones or carboxylic acids.

    Reduction: Formation of perfluorobutyl alcohols or alkanes.

Scientific Research Applications

1-(Perfluorobutyl)-2-iodopentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Perfluorobutyl)-2-iodopentane involves its interaction with various molecular targets. The perfluorobutyl group imparts lipophilic properties, allowing the compound to interact with lipid membranes and proteins. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity for certain molecular targets. These interactions can modulate biological pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Perfluorobutyl)-2-iodopentane is unique due to its combination of a perfluorobutyl group and an iodine atom. This combination provides a balance of stability and reactivity, making it suitable for a wide range of applications. The iodine atom also allows for specific interactions in biological systems, which can be leveraged in medicinal chemistry and drug design.

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4-nonafluoro-6-iodononane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F9I/c1-2-3-5(19)4-6(10,11)7(12,13)8(14,15)9(16,17)18/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDFCOOQYRWHHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F9I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101022715
Record name 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodononane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101022715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378261-30-3
Record name 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodononane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101022715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Perfluorobutyl)-2-iodopentane
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1-(Perfluorobutyl)-2-iodopentane
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1-(Perfluorobutyl)-2-iodopentane
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1-(Perfluorobutyl)-2-iodopentane
Reactant of Route 5
1-(Perfluorobutyl)-2-iodopentane
Reactant of Route 6
1-(Perfluorobutyl)-2-iodopentane

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